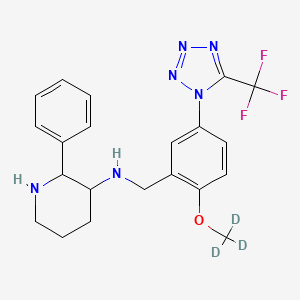
BRD4 ligand-Linker Conjugate 1 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD4 ligand-Linker Conjugate 1 (TFA) is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to target specific proteins for degradation, making them valuable tools in drug discovery and development. The compound is particularly significant in the study of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins, which plays a crucial role in regulating gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 ligand-Linker Conjugate 1 (TFA) involves multiple steps, including the preparation of the ligand and the linker, followed by their conjugation. The ligand is designed to bind to BRD4, while the linker connects the ligand to an E3 ubiquitin ligase ligand. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the conjugate .
Industrial Production Methods
Industrial production of BRD4 ligand-Linker Conjugate 1 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
BRD4 ligand-Linker Conjugate 1 (TFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学研究应用
BRD4 ligand-Linker Conjugate 1 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Studied for its role in regulating gene expression and protein interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting BRD4 in basal-like breast cancer.
Industry: Utilized in drug discovery and development for creating new therapeutic agents
作用机制
The mechanism of action of BRD4 ligand-Linker Conjugate 1 (TFA) involves its binding to BRD4, a protein that regulates gene expression by interacting with acetylated histones. The compound brings BRD4 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This process disrupts the protein-protein interactions necessary for BRD4’s function, thereby inhibiting its activity .
相似化合物的比较
BRD4 ligand-Linker Conjugate 1 (TFA) is unique in its ability to specifically target BRD4 for degradation. Similar compounds include:
dBET1: Another BRD4 degrader used in PROTACs.
ARV-825: A compound that targets BRD4 for degradation.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. BRD4 ligand-Linker Conjugate 1 (TFA) stands out due to its specific design and effectiveness in targeting BRD4 .
属性
分子式 |
C30H31ClF3N7O2 |
|---|---|
分子量 |
614.1 g/mol |
IUPAC 名称 |
6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H30ClN7.C2HF3O2/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30;3-2(4,5)1(6)7/h6-11,16-18H,2-5,12-15,30H2,1H3;(H,6,7) |
InChI 键 |
HNPOXCZRCBYENV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


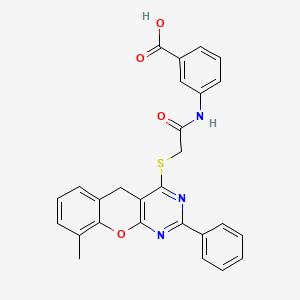
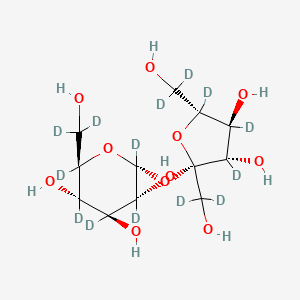
![N-hydroxy-2-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B12394532.png)
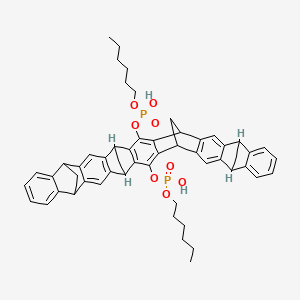

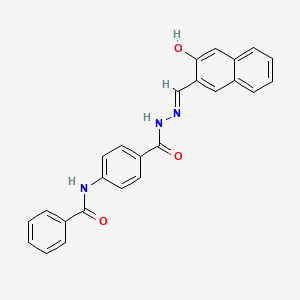
![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12394548.png)


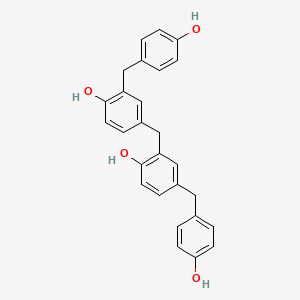
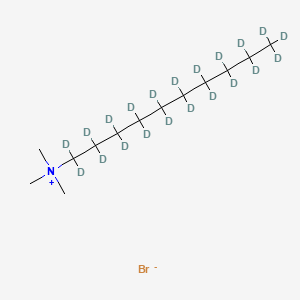
![6-Amino-9-[2-deoxy-|A-D-ribofuranosyl]-9H-purine](/img/structure/B12394600.png)
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394608.png)
